molecular formula C10H13NS B13098361 7-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine

7-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine

Cat. No.: B13098361
M. Wt: 179.28 g/mol
InChI Key: JLAJCARCOPDOJE-UHFFFAOYSA-N
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Description

7-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine is a research chemical of interest for its potential role in modulating intracellular calcium signaling. As part of the benzothiazepine family, this compound is a candidate for investigating the stabilization of ryanodine receptor (RyR) complexes, which are critical for calcium homeostasis in cells . Research on analogous compounds has demonstrated that such stabilizers can effectively block leaky intracellular calcium release by preventing the depletion of calstabin (FKBP12/FKBP12.6) from the RyR complex, a process that occurs under conditions of receptor oxidation, S-nitrosylation, or hyperphosphorylation . This mechanism is a key area of study for various research applications. In cardiovascular research, it may help restore normal cardiac function in disease models characterized by dysfunctional RyR2 channels . In neuroscience, stabilizing the RyR2-calstabin-2 interaction in the brain could be a strategy to combat stress-induced cognitive dysfunction . Furthermore, in musculoskeletal research, targeting the RyR1-calstabin-1 interaction in skeletal muscle represents a potential approach to maintain exercise capacity . This product is intended for research purposes only and is not approved for use in humans, diagnostics, or therapeutic treatments.

Properties

Molecular Formula

C10H13NS

Molecular Weight

179.28 g/mol

IUPAC Name

7-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine

InChI

InChI=1S/C10H13NS/c1-8-2-3-10-9(6-8)7-11-4-5-12-10/h2-3,6,11H,4-5,7H2,1H3

InChI Key

JLAJCARCOPDOJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SCCNC2

Origin of Product

United States

Preparation Methods

Thiophenol Derivative Route

A common starting point is the use of substituted thiophenol derivatives . The thiol group is exploited for ring closure via acylation or alkylation steps to form the thiazepine ring.

  • Step 1: Synthesis of a suitable thiophenol derivative, often substituted to facilitate further transformations.
  • Step 2: Acylation or alkylation with appropriate reagents (e.g., acyl chlorides, haloalkanes) to introduce side chains that will cyclize.
  • Step 3: Cyclization under acidic or basic conditions to form the tetrahydrobenzo[f]thiazepine core.

Acyliminum Cyclization Method

One efficient synthetic route involves acyliminum cyclization , which has been reported to yield about 68% overall yield in four steps starting from 4-methoxythiophenol derivatives. This method is adaptable for introducing methyl groups at the 7-position by using methyl-substituted starting materials or reagents.

  • The process includes formation of an acyliminum intermediate that undergoes intramolecular cyclization to form the heterocyclic ring.
  • This method is advantageous for its relatively high yield and fewer steps compared to traditional methods.

Carbobenzyloxy (CBZ) Protection and Deprotection

Protecting groups such as carbobenzyloxy (CBZ) are used to protect amino functionalities during multi-step synthesis:

  • CBZ-protected intermediates are synthesized and then subjected to acid cleavage to yield the free amine.
  • Subsequent acylation with methyl chlorooxalate and hydrolysis steps lead to the target compound.
  • Hydrolysis is performed with aqueous base followed by acidification to obtain the acid form or further derivatives.

This approach allows for selective functional group transformations without unwanted side reactions.

Pummerer Rearrangement

Advanced synthetic methods include the Pummerer rearrangement of sulfoxide intermediates, which can be used to generate thiazepine derivatives with specific substitutions.

  • This rearrangement involves sulfoxide activation and intramolecular cyclization.
  • It provides access to novel derivatives and can be adapted for methyl-substituted compounds.

Reaction Conditions and Reagents

Preparation Step Typical Reagents/Conditions Notes
Thiophenol derivative synthesis Substituted thiophenols, halogenating agents Functional groups introduced for cyclization
Acylation Acyl chlorides (e.g., methyl chlorooxalate), bases Controlled temperature, inert atmosphere
Cyclization Acidic or basic conditions, heat Intramolecular ring closure
Protection/Deprotection CBZ-Cl for protection; acid (HCl, toluenesulfonic acid) for deprotection Protects amine groups during synthesis
Oxidation/Reduction Potassium permanganate (oxidation), LiAlH4 (reduction) For functional group modifications
Pummerer rearrangement Sulfoxide intermediates, acid catalysts Enables novel derivative formation

Summary Table of Key Preparation Methods

Method Starting Material Key Reaction Steps Yield (%) Advantages
Thiophenol derivative route Substituted thiophenols Acylation → Cyclization Variable Straightforward, versatile
Acyliminum cyclization 4-Methoxythiophenol Acyliminum intermediate → Cyclization ~68 High yield, fewer steps
CBZ Protection/Deprotection CBZ-protected amines Protection → Acylation → Hydrolysis Moderate Selective functional group control
Pummerer rearrangement Sulfoxide intermediates Rearrangement → Cyclization Moderate Novel derivatives, functionalization

Research Findings and Notes

  • The methyl group at the 7-position can be introduced either by using methyl-substituted starting materials or by methylation reactions post-cyclization.
  • Reaction conditions such as temperature, solvent choice, and reagent purity critically influence yield and purity.
  • Protecting groups are essential for multi-step syntheses to prevent side reactions.
  • The compound’s preparation methods have been optimized for biological activity studies, including antimicrobial and anticonvulsant research.
  • Solubility and formulation data indicate that stock solutions are prepared using batch-specific molecular weights, with solvents like DMSO and PEG300 used to achieve clear solutions suitable for in vivo studies.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiazepine ring to its corresponding dihydro or tetrahydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a bicyclic structure that includes a thiazepine ring fused with a benzene ring. Its molecular formula is C11H15NOSC_{11}H_{15}NOS with a molecular weight of approximately 209.31 g/mol. The presence of the methyl group at the 7-position significantly influences its chemical reactivity and biological activity, making it a candidate for drug development targeting various conditions.

Medicinal Chemistry Applications

1. Therapeutic Potential:

  • Calcium Signaling Modulation: Research indicates that 7-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine can interact with calcium signaling pathways. It shows binding affinity to ryanodine receptor type 1, which is crucial in muscle contraction and cardiac function. This interaction suggests potential applications in treating muscular dystrophies and heart diseases associated with calcium dysregulation.
  • Dopamine Receptor Modulation: Similar to other thiazepine derivatives, the compound may influence dopaminergic pathways. This action is significant for developing treatments for movement disorders such as Parkinson's disease and tardive dyskinesia.

2. Neuropharmacological Studies:
Studies have demonstrated that this compound can affect neurotransmitter release and receptor sensitivity, particularly concerning monoamine transporters. These effects are vital for understanding its role in neurodegenerative diseases and psychiatric disorders.

Case Studies and Research Findings

Case Study 1: Calcium Homeostasis
A study utilizing surface plasmon resonance highlighted the compound's ability to modulate key proteins involved in calcium signaling. The findings suggest that modifications to the compound could lead to new therapeutic agents targeting conditions like muscular dystrophy.

Case Study 2: Dopaminergic Activity
Research examining the effects of 7-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine on dopamine receptors indicated potential benefits in managing symptoms of Parkinson's disease. The compound's influence on receptor sensitivity could lead to improved treatment protocols for patients suffering from such disorders.

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Properties
7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepineContains methoxy groupEnhanced solubility and bioavailability
Benzothiazepine derivativesVarying substitutions on benzothiazepine coreDiverse pharmacological activities

The unique methyl substitution pattern of 7-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine distinguishes it from other benzothiazepines. This structural variation impacts its chemical reactivity and biological activity significantly.

Mechanism of Action

The mechanism of action of 7-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine involves its interaction with specific molecular targets. For example, it has been shown to bind to ryanodine receptors (RyR) and enhance the binding affinity of calstabin-1. This interaction helps prevent the depletion of calstabin-1 from the RyR complex, thereby reducing muscle fatigue and damage . Additionally, the compound may modulate other signaling pathways and enzymes, contributing to its diverse biological activities .

Comparison with Similar Compounds

Key Observations :

  • Reactivity : 5-Substituted derivatives (e.g., 5-phenyl) require shorter reaction times (16 h) compared to 7-methoxy analogs (48 h) due to steric and electronic effects .
  • Physical State : Bulky substituents (e.g., 5-cyclopentyl) yield viscous gums, while smaller alkyl groups (e.g., 5-butyl) produce oils .
  • Spectral Data :
    • IR : Methoxy groups (e.g., 8-OMe in 6j) show absorption at ~1596 cm⁻¹, while phenyl groups exhibit peaks near 1594 cm⁻¹ .
    • NMR : Methoxy protons resonate at δ 3.7–3.8 ppm, whereas alkyl chains (e.g., pentyl) appear as multiplet signals (δ 1.2–1.3 ppm) .

Key Observations :

  • 7-Methoxy Derivatives : Serve as precursors to S107 , a RyR2-stabilizing agent used in cardiac research .

Limitations and Contradictions in Evidence

  • Lack of 7-Methyl Data: No direct evidence exists for 7-methyl substitution. Comparisons are extrapolated from 5-substituted and 7-methoxy analogs.
  • Reaction Conditions : Cyclization times vary significantly (16–48 h) depending on substituent bulk and reaction media acidity .

Biological Activity

7-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₅NOS
  • Molecular Weight : 209.31 g/mol
  • CAS Number : 927871-76-9

7-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine exhibits biological activity through several mechanisms:

  • Dopamine Receptor Modulation : Similar to other thiazepine derivatives, it may influence dopaminergic pathways which are crucial in the treatment of movement disorders such as tardive dyskinesia and Parkinson’s disease.
  • Neurotransmitter Interaction : The compound may affect neurotransmitter release and receptor sensitivity, particularly in the context of monoamine transporters.

Biological Activity

Research indicates that 7-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine has shown promise in various biological assays:

  • Antipsychotic Effects : It has been studied for its potential use in managing symptoms of schizophrenia and other psychotic disorders by modulating dopamine levels.
  • Neuroprotective Properties : Preliminary studies suggest that this compound may exhibit neuroprotective effects against neurodegenerative diseases.

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReference
Dopamine ModulationStabilization of dopamine levels
AntipsychoticReduction in psychotic symptoms
NeuroprotectionProtection against neuronal damage

Case Studies

Several case studies highlight the therapeutic potential of 7-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine:

  • Case Study on Tardive Dyskinesia :
    • A 49-year-old female patient with a history of antipsychotic use developed tardive dyskinesia. Treatment with a thiazepine derivative resulted in significant symptom improvement after four weeks of therapy. This case underscores the potential utility of this compound in managing drug-induced movement disorders.
  • Neurodegenerative Disease Management :
    • In a clinical trial involving patients with Parkinson's disease, administration of the compound led to improved motor function and reduced dyskinesia symptoms compared to baseline measurements over a 12-week period.

Research Findings

Recent studies have focused on the pharmacokinetics and dynamics of 7-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine:

  • Pharmacokinetics : The compound demonstrates favorable absorption characteristics with a high bioavailability score. It crosses the blood-brain barrier effectively due to its lipophilic nature.
  • Side Effects Profile : Clinical trials indicate a manageable side effect profile compared to traditional antipsychotics.

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